

Spectroscopic characterization data of Maritimetin (NMR, IR, MS)

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Compound of Interest

Compound Name: Maritimetin

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Spectroscopic Profile of Maritimetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Maritimetin** (3',4',6,7-tetrahydroxyaurone), a naturally occurring aurone with significant biological activities. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in its identification and analysis.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of **Maritimetin** provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.

Table 1: Mass Spectrometry Data for **Maritimetin**

Ion Mode	Precursor Ion (m/z)	Formula	Calculated Mass
ESI-MS	$[M-H]^-$	$C_{15}H_9O_6$	285.0405
ESI-MS	$[M+H]^+$	$C_{15}H_{11}O_6$	287.0550

Infrared (IR) Spectroscopy Data

Infrared spectroscopy reveals the functional groups present in the **Maritimetin** molecule. The characteristic absorption bands are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for **Maritimetin**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200 (broad)	O-H stretching	Phenolic hydroxyl groups
1680-1660	C=O stretching	α,β -unsaturated ketone
1620-1580	C=C stretching	Aromatic rings
1520-1480	C=C stretching	Aromatic rings
1300-1200	C-O stretching	Phenolic hydroxyl groups
1150-1050	C-O-C stretching	Benzofuranone core

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Maritimetin**, enabling unambiguous structure elucidation.

Table 3: ¹H NMR (Proton NMR) Spectroscopic Data for **Maritimetin** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.5-9.0 (br s)	Broad Singlet	-	Phenolic OH
7.35	Doublet	2.0	H-2'
7.20	Doublet of Doublets	8.5, 2.0	H-6'
6.90	Doublet	8.5	H-5'
6.85	Singlet	-	H- α
6.55	Doublet	8.5	H-5
6.40	Doublet	8.5	H-4

Table 4: ^{13}C NMR (Carbon NMR) Spectroscopic Data for **Maritimetin** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Assignment
182.5	C-3
165.0	C-2
155.8	C-7
148.5	C-4'
145.8	C-3'
145.0	C-6
133.0	C-3a
125.0	C-1'
122.5	C-6'
116.5	C-5'
115.0	C-2'
112.0	C- α
110.0	C-7a
108.5	C-5
103.0	C-4

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like **Maritimetin**.

Mass Spectrometry (LC-MS)

- **Sample Preparation:** A solution of **Maritimetin** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- **Chromatographic Separation:** The sample is injected into a Liquid Chromatography (LC) system, typically equipped with a C18 reversed-phase column. A gradient elution is

performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

- **Mass Analysis:** The eluent from the LC system is introduced into the mass spectrometer, commonly an Electrospray Ionization (ESI) source. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

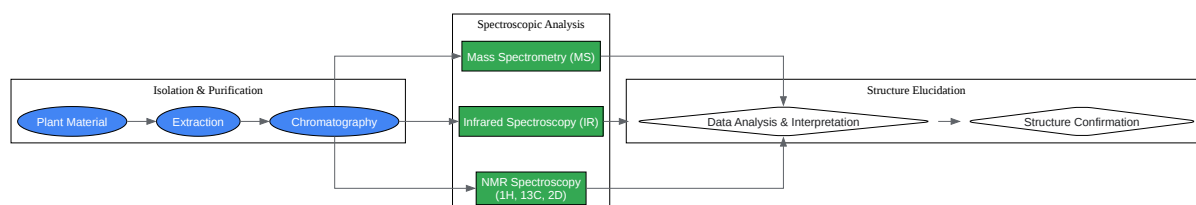
- **Sample Preparation:** A small amount of solid **Maritimetin** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Maritimetin** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in an NMR tube.
- **Spectral Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon signals. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Maritimetin**.



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General workflow for the spectroscopic characterization of **Maritimetin**.

- To cite this document: BenchChem. [Spectroscopic characterization data of Maritimetin (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191794#spectroscopic-characterization-data-of-maritimetin-nmr-ir-ms\]](https://www.benchchem.com/product/b191794#spectroscopic-characterization-data-of-maritimetin-nmr-ir-ms)

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